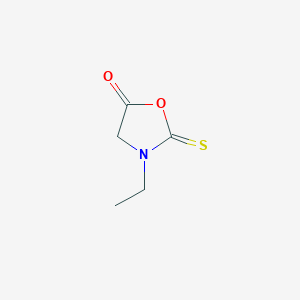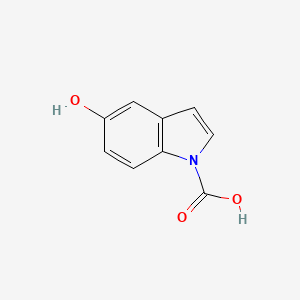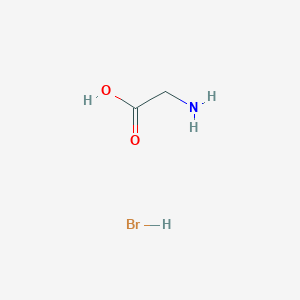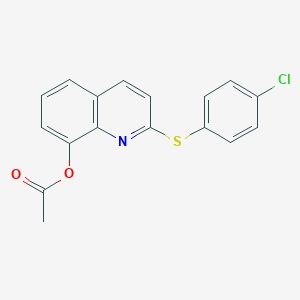
2-((4-Chlorophenyl)thio)quinolin-8-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorophenyl)thio)quinolin-8-yl acetate is a chemical compound with the molecular formula C17H12ClNO2S and a molecular weight of 329.8 g/mol This compound is characterized by the presence of a quinoline ring, a chlorophenylthio group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate typically involves the reaction of 8-hydroxyquinoline with 4-chlorothiophenol in the presence of a suitable base, followed by acetylation with acetic anhydride . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chlorophenyl)thio)quinolin-8-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylthio group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorophenyl)thio)quinolin-8-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Bromophenyl)thio)quinolin-8-yl acetate
- 2-((4-Methylphenyl)thio)quinolin-8-yl acetate
- 2-((4-Nitrophenyl)thio)quinolin-8-yl acetate
Uniqueness
2-((4-Chlorophenyl)thio)quinolin-8-yl acetate is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Eigenschaften
Molekularformel |
C17H12ClNO2S |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)sulfanylquinolin-8-yl] acetate |
InChI |
InChI=1S/C17H12ClNO2S/c1-11(20)21-15-4-2-3-12-5-10-16(19-17(12)15)22-14-8-6-13(18)7-9-14/h2-10H,1H3 |
InChI-Schlüssel |
TXTDJLGXGKABTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)SC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


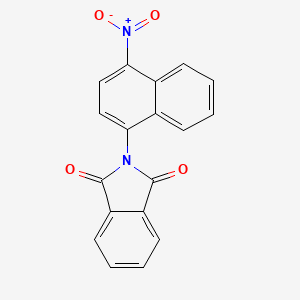
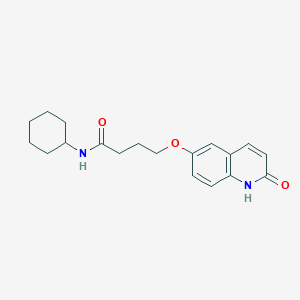
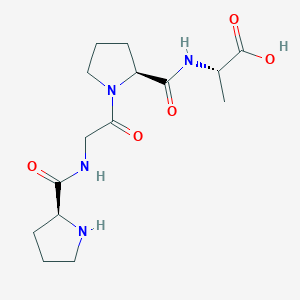
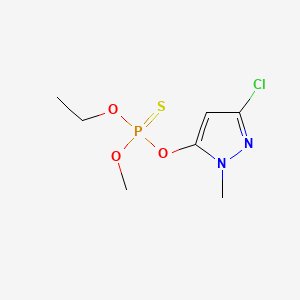
![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
